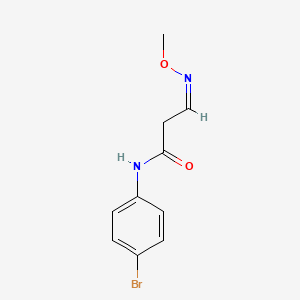
1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride is a complex organic compound belonging to the class of substituted benzazepines. It is widely studied due to its significant pharmacological properties and diverse applications in scientific research. This compound features a unique molecular structure, which has made it a subject of interest in both medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride typically involves a multi-step process:
Formation of 2,3,4,5-tetrahydro-1H-3-benzazepine: : This is often achieved through the cyclization of phenethylamine derivatives under acidic conditions.
Introduction of the propan-2-ol moiety: : The key intermediate is then subjected to reductive amination with formaldehyde and a secondary amine, followed by reduction using hydrogen in the presence of a palladium catalyst.
Final product isolation: : The resulting product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid, followed by crystallization.
Industrial Production Methods: In an industrial context, the synthesis is scaled up using continuous flow techniques to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride is capable of undergoing several types of chemical reactions:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to various oxidative derivatives.
Reduction: : Reduction reactions typically involve the use of lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the amino group or aromatic ring, with reagents like alkyl halides or acyl chlorides.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Reduced derivatives: Formed by the addition of hydrogen atoms.
Substitution products: Various alkyl or acyl substituted derivatives.
Applications De Recherche Scientifique
1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and a reagent in the study of reaction mechanisms.
Biology: : Serves as a probe in the investigation of neurotransmitter pathways and receptor binding studies.
Medicine: : Explored for its potential therapeutic effects, particularly in neurological disorders due to its affinity for certain brain receptors.
Industry: : Utilized in the development of novel pharmaceutical compounds and as an intermediate in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action for 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, primarily neurotransmitter receptors in the central nervous system. It modulates receptor activity by either agonizing or antagonizing the receptor, leading to alterations in signal transduction pathways. This compound's effect is highly dependent on its binding affinity and the density of receptors in the targeted tissues.
Comparaison Avec Des Composés Similaires
When compared to other benzazepine derivatives, 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol dihydrochloride stands out due to its specific structural features and pharmacological profile.
Similar Compounds::1-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propanoic acid
N-methyl-1-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-amine
The uniqueness of this compound lies in its enhanced receptor binding properties and its stability under physiological conditions, making it a valuable compound for therapeutic exploration and industrial applications.
Propriétés
IUPAC Name |
1-(methylamino)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-15-10-14(17)11-16-8-6-12-4-2-3-5-13(12)7-9-16;;/h2-5,14-15,17H,6-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJICTNZIUMNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCC2=CC=CC=C2CC1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)




![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783377.png)
![4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2783378.png)
![N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2783379.png)
![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)

